M. tuberculosis Selectivity: Prodrug vs. Linezolid
A series of 5-aminomethyl oxazolidinones were compared directly to linezolid (which possesses a 5-acetamidomethyl group) and their corresponding 5-alcohol metabolites for antitubercular activity and selectivity. The 5-aminomethyl analogs are prodrugs that require activation by the M. tuberculosis enzyme Rv0133 to exert their antibacterial effect. Mammalian mitochondria, lacking this N-acetyltransferase, were not susceptible to inhibition by the 5-aminomethyl analogues, unlike linezolid which directly inhibits mitochondrial protein synthesis. However, the 5-aminomethyl compounds were metabolized in mammals to their corresponding 5-alcohols, which retained antimycobacterial activity but exhibited substantial mitotoxicity [1].
| Evidence Dimension | Mammalian mitochondrial protein synthesis inhibition (mitotoxicity) |
|---|---|
| Target Compound Data | No susceptibility observed (IC50 > 100 µM) due to lack of activating N-acetyltransferase |
| Comparator Or Baseline | Linezolid (5-acetamidomethyl): Inhibits mitochondrial protein synthesis. 5-Alcohol metabolites: Substantial mitotoxicity. |
| Quantified Difference | 5-Aminomethyl oxazolidinones demonstrate selective activation in M. tuberculosis via Rv0133, a mechanism absent in mammalian cells, resulting in no direct mitochondrial inhibition, in contrast to linezolid. |
| Conditions | In vitro mitochondrial assays and in vivo mouse (C3HeB/FeJ) and marmoset models; M. tuberculosis H37Rv |
Why This Matters
This evidence highlights a unique prodrug mechanism, offering a path to potentially safer antitubercular agents with reduced host toxicity compared to linezolid.
- [1] Boshoff, H. I. M., et al. (2024). Mtb-Selective 5-Aminomethyl Oxazolidinone Prodrugs: Robust Potency and Potential Liabilities. ACS Infectious Diseases, 10(5), 1679-1695. View Source
